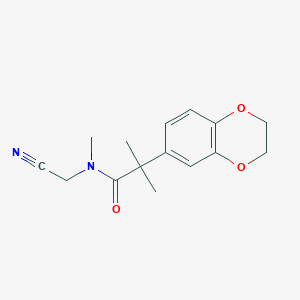

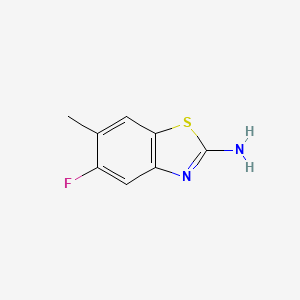

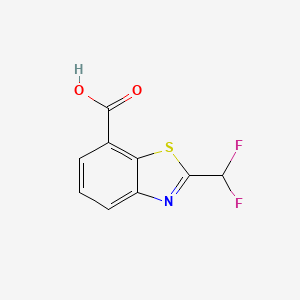

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves the use of electrophilic building blocks that can facilitate the formation of ring structures. In the case of thiazolo[3,2-a]pyrimidinones, N-aryl-2-chloroacetamides serve as such building blocks. The synthesis route described in the research involves the formation of a title compound, which is achieved through the elimination of by-products such as aniline or 2-aminobenzothiazole. The yields of the products are deemed acceptable, and the structure of the reaction products is confirmed through analytical and spectral studies, including single crystal X-ray data on a representative compound .

Molecular Structure Analysis

The molecular structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined at significant angles to the benzene ring, with the specific degrees of inclination provided for two compounds. The stability of this folded conformation is attributed to an intramolecular N—H⋯N hydrogen bond present in the molecules .

Chemical Reactions Analysis

The reactivity of 2-acetoacetamidopyridines with phosgene has been explored as a route to synthesize novel pyrido[1,2-a]pyrimidin-4-ones. The reaction yields compounds with acetyl and chloro substituents on the pyrimidinone ring. The structures of these novel compounds are elucidated through various spectroscopic methods, including ultraviolet (UV), infrared (IR), proton nuclear magnetic resonance (PMR), and X-ray spectra. Attempts to modify the synthesis route using methyl- and benzyl chloroformates were unsuccessful, leading instead to the elimination of the acetoacetyl group and the formation of carbamate derivatives .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide," the general properties of similar compounds can be inferred. The stability of the molecular structure due to intramolecular hydrogen bonding , as well as the reactivity of the compound in the presence of phosgene , suggest that the compound may exhibit similar characteristics. The physical properties such as solubility, melting point, and boiling point, as well as the chemical reactivity, would be influenced by the presence of the pyrimidin-4-yl and chlorobenzyl groups.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Medicinal Applications

Heterocyclic Compound Synthesis : The synthesis of new heterocyclic compounds, such as thioxo-dihydropyrimidines and their derivatives, is a significant area of research. These compounds are synthesized through reactions involving activated nitriles and can yield a variety of functionally substituted heterocycles, including pyrimidines, pyrazoles, chromeno, and tetrahydrobenzo[b]thiophene derivatives. These syntheses are crucial for developing new molecules with potential applications in medicinal chemistry and drug design (Elian, Abdelhafiz, & abdelreheim, 2014).

Anticancer Activity : Novel fluoro-substituted benzo[b]pyrans, which can be synthesized from related chemical structures, have been found to exhibit anti-lung cancer activity. These compounds undergo various synthetic transformations to yield pyrazole and pyrimidine thione derivatives, showing anticancer activity against human cancer cell lines at low concentrations (Hammam et al., 2005).

Antimicrobial and Antitumor Agents : Synthesis of novel heterocycles incorporating the antipyrine moiety has led to compounds with significant antimicrobial and antitumor activities. These compounds, synthesized from cyanoacetamide derivatives, demonstrate the broad potential of heterocyclic chemistry in developing new therapeutic agents (Bondock, Rabie, Etman, & Fadda, 2008).

Insecticidal Assessment : The development of innovative heterocycles incorporating a thiadiazole moiety against agricultural pests, such as the cotton leafworm, highlights the application of chemical synthesis in addressing practical challenges in agriculture and pest management (Fadda et al., 2017).

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5OS/c17-13-4-2-12(3-5-13)9-18-15(23)10-24-16-8-14(19-11-20-16)22-7-1-6-21-22/h1-8,11H,9-10H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYQFHXVSYZIHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)

![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)

![1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2554228.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)

![N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2554234.png)